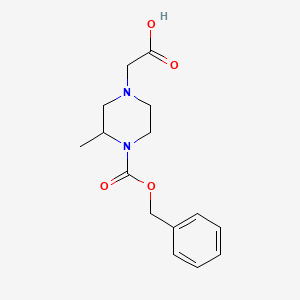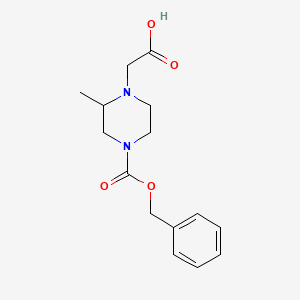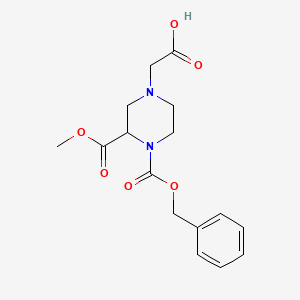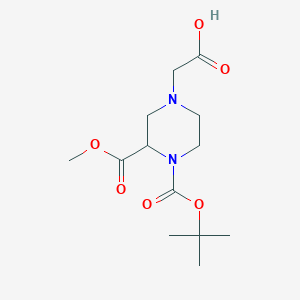
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C11H20N2O4. It is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group is introduced by reacting the Boc-protected piperazine with methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc and methoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, where the Boc or methoxycarbonyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Hydrolysis: Yields carboxylic acids.
Substitution: Yields substituted piperazine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc and methoxycarbonyl groups are cleaved in vivo to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being developed.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-carboxymethyl piperazine
- 4-tert-Butoxycarbonyl piperazin-1-yl acetic acid
- 4-Boc-1-piperazineacetic acid
Uniqueness
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid is unique due to the presence of both Boc and methoxycarbonyl groups, which provide specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
2-[3-methoxycarbonyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-13(2,3)21-12(19)15-6-5-14(8-10(16)17)7-9(15)11(18)20-4/h9H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXRKQIFOJAFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
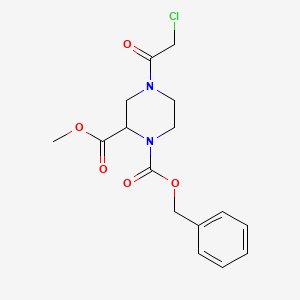

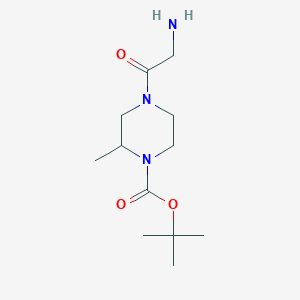
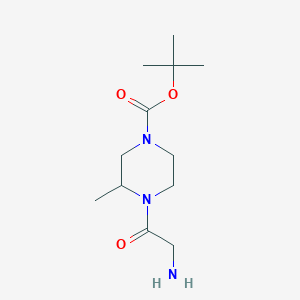
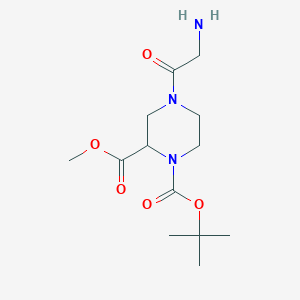
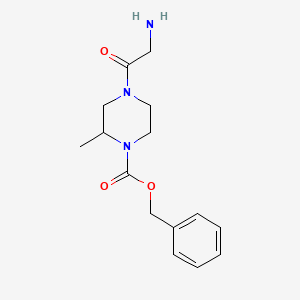
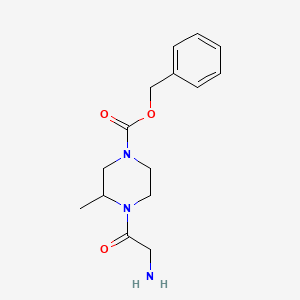
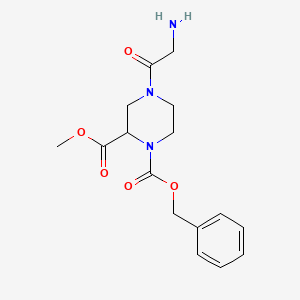
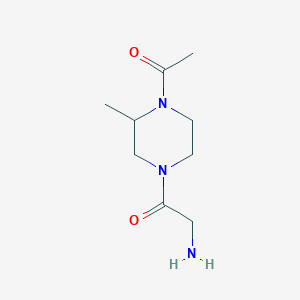
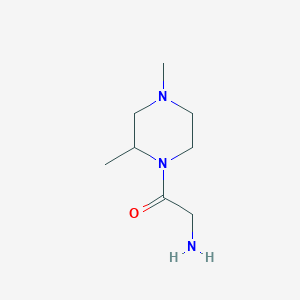
![1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate](/img/structure/B7932155.png)
